MRK-016
Description
MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a GABAA receptor α5 subunit-selective inverse agonist (historically termed a negative allosteric modulator) that targets the benzodiazepine binding site . It exhibits high affinity for α5-containing GABAA receptors (Ki = 1.4 nM) with >100-fold selectivity over α1, α2, and α3 subtypes . Preclinical studies demonstrate its ability to enhance synaptic plasticity, such as long-term potentiation (LTP) in hippocampal slices, and improve cognitive performance in tasks like the Morris water maze .
This compound also shows rapid antidepressant-like effects in rodent models, including reduced immobility in the forced swim test (FST) and tail suspension test (TST), as well as reversal of chronic stress-induced anhedonia . These effects are mechanistically linked to AMPA receptor activation, as NBQX (an AMPA antagonist) blocks its behavioral and synaptic actions . However, its clinical development was halted due to poor tolerability in elderly subjects (e.g., dizziness, nausea) and variable pharmacokinetics (human half-life: ~3.5 hours) .
Properties
IUPAC Name |
3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYOGCIDRANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426080 | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342652-67-9, 783331-24-8 | |
| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MRK-016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pyrazolo-Triazine Core Assembly
- Step 1 : Condensation of 3-amino-1H-pyrazole-4-carbonitrile with a triazine precursor under basic conditions.
- Step 2 : Cyclodehydration using phosphoryl chloride or similar agents to form the fused pyrazolo-triazine system.
Isoxazole Ring Installation
- Method : 1,3-Dipolar cycloaddition between a nitrile oxide (generated in situ from 5-methylisoxazole-3-carbaldehyde) and an alkyne-functionalized intermediate.
Triazole Methoxy Linker Attachment
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reaction between a propargyl ether intermediate and a 1-methyl-1H-1,2,4-triazol-5-yl azide.
Critical Reaction Parameters
Although exact conditions are undisclosed, general principles for analogous syntheses include:
- Temperature Control : Maintaining −78°C to 150°C depending on reaction sensitivity.
- Catalysts : Palladium complexes for cross-couplings; copper(I) iodide for CuAAC.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for polar aprotic environments.
Industrial-Scale Optimization
Merck’s production likely employs:
- Continuous Flow Chemistry : Enhances yield and reduces byproducts in exothermic steps.
- Quality Control : Batch-specific certificates of analysis (CoA) verify identity, purity, and solubility.
Challenges in Synthesis
- Regioselectivity : Avoiding isomer formation during heterocycle fusion.
- Stability : Preventing degradation of the tert-butyl group under acidic/basic conditions.
- Scalability : Ensuring reproducibility across multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions: MRK-016 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Cognitive Enhancement
MRK-016 has been studied for its effects on cognitive performance, particularly in memory tasks. In rodent models, administration of this compound has shown improvements in hippocampal-dependent memory tasks, such as the Morris water maze, suggesting its potential utility in treating cognitive deficits associated with various neurological conditions .
Case Study: Morris Water Maze Performance
- Objective: To assess memory enhancement.
- Method: Rats were administered this compound at doses ranging from 0.3 to 3 mg/kg.
- Results: Significant improvement in performance was observed, indicating enhanced cognitive function without anxiogenic effects .
Antidepressant Effects
Research indicates that this compound exhibits rapid antidepressant-like effects, comparable to those seen with ketamine but with fewer side effects. In studies involving male mice subjected to the forced swim test, this compound demonstrated significant reductions in despair behavior, suggesting its potential as a fast-acting antidepressant .
Case Study: Forced Swim Test
- Objective: Evaluate antidepressant-like activity.
- Method: Mice received this compound (3 mg/kg) and were assessed for behavior changes.
- Results: A marked reduction in immobility time was observed, supporting the hypothesis that this compound can rapidly alleviate depressive symptoms .
Neuroprotection Against Cognitive Decline
This compound has also been investigated for its neuroprotective properties against cognitive decline induced by inflammatory processes. In a study involving lipopolysaccharide (LPS)-induced cognitive deficits, this compound administration was shown to restore learning and memory capabilities despite elevated amyloid-beta levels in the hippocampus .
Case Study: LPS-Induced Cognitive Deficits
- Objective: Determine protective effects against cognitive decline.
- Method: Mice were treated with LPS followed by this compound administration.
- Results: Treatment restored behavioral expression of fear and improved BDNF mRNA expression, suggesting a protective role against neuroinflammation-induced cognitive impairment .
Comparative Data Table
| Application Area | Key Findings | Model Used | Dose Range |
|---|---|---|---|
| Cognitive Enhancement | Improved performance in Morris water maze | Rats | 0.3 - 3 mg/kg |
| Antidepressant Effects | Reduced immobility in forced swim test | Mice | 3 mg/kg |
| Neuroprotection | Restored learning/memory despite Aβ elevation | Mice | Not specified |
Mechanism of Action
MRK-016 exerts its effects by selectively binding to the α5 subunit-containing gamma-aminobutyric acid type A receptors. This binding results in negative allosteric modulation, which decreases the receptor’s activity. The compound’s action leads to rapid antidepressant effects and cognitive enhancement by modulating inhibitory neurotransmission in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-655,708
- Mechanism : Selective GABAA-α5 negative allosteric modulator (Ki ~5 nM) .
- Antidepressant Effects: Restores hippocampal synaptic strength and GluA1 expression in chronic stress models .
- Cognitive Effects : Reverses anesthetic-induced amnesia and enhances hippocampal LTP .
- Side Effects: No reported pro-convulsant or psychotomimetic effects .
- Clinical Status: Limited human data; preclinical focus only .
α5IA and α5IA-II
- Mechanism : Prototypic α5-selective inverse agonist; α5IA-II is a structural analog with improved oral bioavailability .
- Cognitive Effects : Both enhance cognition in preclinical models .
- Side Effects : α5IA-II exhibits pro-convulsant activity , unlike MRK-016 .
- Clinical Status: No advancement due to safety concerns .
Ketamine
- Mechanism : NMDA receptor antagonist; indirectly activates AMPA receptors .
- Antidepressant Effects : Rapid but transient (hours to days) .
- Divergence from this compound :
Data Tables
Table 1: Pharmacological and Behavioral Profiles
Table 2: Pharmacokinetics and Clinical Status
Research Findings and Clinical Implications
- Mechanistic Insights : this compound’s antidepressant effects involve α5-GABAA-mediated disinhibition of cortical/hippocampal circuits, leading to AMPAR-dependent synaptic strengthening . This contrasts with ketamine’s NMDA receptor blockade .
- Sex Differences : While this compound’s efficacy is reported in male rodents , positive modulators of α5-GABAA show sex-specific effects (effective in females only) , warranting further study.
- Gamma Oscillations : Both this compound and ketamine enhance cortical gamma power, a biomarker of rapid antidepressant action .
Biological Activity
Overview
MRK-016 is a selective inverse agonist for the GABA receptor α5 subtype, recognized for its potential in enhancing cognitive performance and exhibiting rapid antidepressant-like effects. This compound has garnered attention due to its unique pharmacological profile, which distinguishes it from traditional antidepressants and offers insights into the treatment of mood disorders.
This compound operates primarily through its action on the GABA receptors, particularly those containing the α5 subunit. It has a high affinity for these receptors, with an EC value around 3 nM. The compound's mechanism involves:
- Inverse Agonism : this compound inhibits the activity of α5-containing GABA receptors, leading to increased neuronal excitability and long-term potentiation (LTP) in hippocampal slices .
- Cognitive Enhancement : In preclinical studies, this compound improved performance in cognitive tasks such as the Morris water maze, indicating its potential for enhancing memory and learning without producing anxiogenic effects .
Antidepressant Effects
Research has demonstrated that this compound exhibits rapid antidepressant effects similar to those of ketamine but with fewer side effects. Key findings include:
- Forced Swim Test (FST) : In animal models, administration of this compound significantly reduced immobility time in the FST, suggesting an antidepressant-like effect .
- Chronic Stress Models : In models of chronic social defeat stress (CSDS), this compound mitigated symptoms of anhedonia and reduced immobility, reinforcing its potential as a rapid-acting antidepressant .
Table 1: Summary of Behavioral Studies with this compound
| Study Type | Dose (mg/kg) | Key Findings |
|---|---|---|
| FST | 3 | Reduced immobility time |
| Chronic Restraint | 3 | Blocked anhedonia effects |
| Morris Water Maze | 0.39 | Enhanced cognitive performance |
| Open Field Test | 3 | No significant changes in locomotion |
Pharmacokinetics
This compound has demonstrated variable pharmacokinetics across species. In humans, it exhibits a longer half-life (approximately 3.5 hours) compared to preclinical species (0.3–0.5 hours). This variability is crucial for understanding dosing regimens in clinical settings .
Side Effects and Tolerability
Unlike ketamine, this compound does not induce significant side effects such as dizziness or anxiety at therapeutic doses. However, it has shown poor tolerability in elderly subjects even at low doses . The absence of anxiogenic properties further supports its potential use in treating depression without exacerbating anxiety symptoms.
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental paradigms:
- Antidepressant-Like Action : A study indicated that this compound significantly reduced immobility in both FST and tail suspension tests, showcasing its rapid antidepressant properties.
- Cognitive Enhancement : In normal rats, this compound improved performance in delayed matching-to-position tasks without inducing anxiety or convulsions .
Q & A
Q. Which GABAA receptor subtypes does MRK-016 selectively target, and how is this selectivity experimentally determined?
this compound exhibits concentration-dependent inhibitory effects on α5β3γ2 GABAA receptors, as demonstrated through in vitro assays using α1-5β3γ2 subunit combinations. Concentration-response curves (log scale: 10<sup>−10</sup> to 10<sup>−5</sup> M) show distinct suppression patterns for each subtype, with α5β3γ2 displaying the highest sensitivity. Methodologically, this involves transfecting HEK cells with specific receptor subunits, applying this compound at varying concentrations, and measuring GABA EC20 modulation via electrophysiology or fluorescence-based assays .
Q. What behavioral models are used to evaluate this compound's antidepressant and cognitive-enhancing effects in preclinical studies?
Key models include:
- Forced Swim Test (FST): Measures reduced immobility time as an indicator of antidepressant efficacy. This compound (3 mg/kg, i.p.) significantly decreases immobility in mice .
- Lipopolysaccharide (LPS)-Induced Cognitive Deficits: this compound (3 mg/kg) reverses memory acquisition/consolidation impairments, linked to increased brain-derived neurotrophic factor (BDNF) mRNA .
- Delayed Matching-to-Position Morris Water Maze: Assesses spatial memory enhancement, where this compound (0.3–3 mg/kg, p.o.) improves performance without proconvulsant effects .
Q. How is this compound's pharmacokinetic profile assessed in translational studies?
Preclinical evaluation involves:
- Hepatocyte Stability Assays: Measures in vitro metabolic turnover using human hepatocytes to predict half-life (e.g., 3.5 hours in humans) .
- Plasma Concentration-Occupancy Correlation: Utilizes positron emission tomography (PET) in rhesus monkeys to estimate receptor occupancy (EC50 = 21 ng/mL) .
- Dose Tolerance Studies: Identifies maximum tolerated doses (e.g., 5 mg in humans) and variable pharmacokinetics contributing to clinical discontinuation .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's cognitive enhancement and rapid antidepressant effects?
Mechanistic studies integrating EEG oscillatory analysis and molecular profiling are critical. For example, this compound enhances β-frequency oscillations in the prefrontal cortex, a biomarker of rapid antidepressant action, while upregulating BDNF expression. Methodologically, this requires combining in vivo EEG recordings (baseline and post-administration) with qPCR or RNA-seq to correlate neural activity with gene expression changes .
Q. What methodological challenges arise when analyzing this compound's impact on neural oscillations via EEG, and how are they addressed?
Challenges include:
- Baseline Variability: Standardize pre-dose recordings (≥30 minutes) in controlled environments to minimize noise .
- Pharmacological Specificity: Co-administer receptor antagonists (e.g., AMPAR blocker NBQX) to isolate GABAA-α5-mediated effects .
- Data Normalization: Use power spectral density analysis (e.g., Fast Fourier Transform) to quantify frequency band changes relative to baseline .
Q. How should clinical trial designs be modified to address this compound's tolerability issues observed in human studies?
Strategies include:
- Population Stratification: Exclude elderly volunteers prone to adverse effects (e.g., dizziness) or use lower initial doses (1–3 mg) .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Incorporate real-time plasma monitoring to adjust dosing intervals and avoid peak concentrations linked to side effects .
- Alternative Delivery Routes: Explore intranasal administration to bypass hepatic metabolism and improve bioavailability .
Q. What experimental approaches validate this compound's subtype specificity amid overlapping GABAA receptor functions?
Use knockout (KO) mouse models lacking α5 subunits to isolate this compound's effects. For instance, α5-KO mice show abolished cognitive enhancement in Morris water maze tests, confirming α5-dependent mechanisms. Additionally, competitive binding assays with selective antagonists (e.g., L-655,708) can quantify this compound's affinity for α5 versus α1-3 subunits .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
